molecular formula C10H14ClNO4S B497859 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide CAS No. 915915-78-5

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B497859
CAS No.: 915915-78-5
M. Wt: 279.74g/mol
InChI Key: YCKCNVVORQJLJX-UHFFFAOYSA-N
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Description

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in biochemistry and medicinal chemistry. This compound is part of a class of chemicals known to exhibit a range of biological activities, making it a valuable scaffold for scientific investigation . Research Applications & Value As a benzenesulfonamide, this compound is of significant interest in early-stage research for its potential as an enzyme inhibitor. Sulfonamides are widely studied for their ability to inhibit enzymes such as carbonic anhydrases . Certain CA isoforms are overexpressed in various pathologies, making their inhibitors a focus for therapeutic development . The structure of this compound, featuring a methoxyethyl side chain, may influence its solubility and binding affinity, which can be explored in structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, such as thiazole derivatives, for the development of new fluorescent probes or chemosensors . Mechanism of Action Insights The primary research value of benzenesulfonamides often lies in their capacity to act as enzyme inhibitors. The proposed mechanism typically involves the sulfonamide group coordinating with the zinc ion in the active site of carbonic anhydrase enzymes, thereby blocking its activity . The specific substitutions on the benzene ring and the nitrogen atom—such as the chloro, methoxy, and methoxyethyl groups in this molecule—are critical for modulating the compound's selectivity and potency against different enzyme isoforms . This tunability makes it a versatile candidate for probing biological pathways and developing targeted research tools. Note to Researchers This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S/c1-15-6-5-12-17(13,14)8-3-4-9(11)10(7-8)16-2/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKCNVVORQJLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 4-Chloro-3-Methoxybenzene

The foundational step involves introducing the sulfonyl chloride group to the benzene ring. Chlorosulfonation of 4-chloro-3-methoxybenzene using chlorosulfonic acid under controlled conditions yields 4-chloro-3-methoxybenzenesulfonyl chloride. This reaction typically proceeds at temperatures between 0°C and 25°C, with careful addition of chlorosulfonic acid to prevent over-sulfonation. The sulfonyl chloride intermediate is isolated via precipitation in ice-water and purified by filtration.

Reaction Conditions:

  • Reagent: Chlorosulfonic acid (3–5 equiv.)

  • Temperature: 0–25°C (exothermic reaction requires cooling)

  • Workup: Quenching on crushed ice, filtration, and drying under vacuum.

Nucleophilic Substitution with 2-Methoxyethylamine

The sulfonyl chloride intermediate reacts with 2-methoxyethylamine in a nucleophilic substitution reaction. Triethylamine or cesium carbonate is employed as a base to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane, tetrahydrofuran) impacts reaction efficiency, with anhydrous conditions favoring higher yields.

Optimized Protocol:

  • Dissolve 4-chloro-3-methoxybenzenesulfonyl chloride (1 equiv.) in anhydrous dichloromethane.

  • Add 2-methoxyethylamine (1.2 equiv.) dropwise at 0–5°C.

  • Introduce triethylamine (1.5 equiv.) to maintain a pH > 8.

  • Stir for 4–6 hours at room temperature.

  • Purify the crude product via recrystallization (glacial acetic acid) or column chromatography (ethyl acetate/hexane).

Yield: 70–85% (dependent on purity of starting materials and solvent system).

Alternative Synthetic Strategies

Direct Aminolysis of Sulfonyl Chlorides

A one-pot method bypasses intermediate isolation by combining chlorosulfonation and aminolysis. This approach reduces purification steps but requires precise stoichiometry to avoid side reactions. Industrial-scale implementations often use continuous flow reactors to enhance reproducibility.

Palladium-Catalyzed Coupling Reactions

For advanced functionalization, palladium catalysts (e.g., G3-xantphos) enable coupling of sulfonyl chlorides with amines under mild conditions. This method, while costlier, achieves regioselectivity in complex systems.

Example Conditions:

  • Catalyst: G3-xantphos (0.01 equiv.)

  • Base: Cs₂CO₃ (1.4 equiv.)

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C, 2.5 hours.

Industrial Production Considerations

Batch vs. Continuous Flow Processes

Large-scale synthesis prioritizes batch reactors for cost-effectiveness, though continuous flow systems offer superior temperature control and reduced waste. Solvent recovery systems (e.g., distillation) are critical for economic viability.

Purification Techniques

  • Recrystallization: Glacial acetic acid or ethanol/water mixtures yield high-purity product (>95%).

  • Column Chromatography: Reserved for small-scale or high-value batches.

Challenges and Limitations

Regioselectivity in Chlorosulfonation

The electron-donating methoxy group directs electrophilic substitution to the ortho and para positions, but competing effects from the chloro substituent may lead to mixed regioisomers. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) improve specificity but add complexity.

Stability of 2-Methoxyethylamine

The amine’s hygroscopic nature necessitates anhydrous conditions to prevent hydrolysis. Storage under nitrogen and use of molecular sieves are recommended.

Table 1: Summary of Synthetic Routes

StepReagents/ConditionsYield (%)Purification Method
ChlorosulfonationClSO₃H, 0–25°C, 2–4 hours80–90Filtration, drying
Aminolysis2-Methoxyethylamine, Et₃N, DCM, 24°C70–85Recrystallization (AcOH)
Palladium CouplingG3-xantphos, Cs₂CO₃, 1,4-dioxane, 100°C85–90Column chromatography

Table 2: Spectroscopic Characterization Data

TechniqueKey Signals (δ, ppm)Reference
¹H NMR3.3 (s, 3H, OCH₃), 3.5–3.7 (m, 4H, OCH₂CH₂O), 7.5–8.0 (m, 3H, Ar-H)
¹³C NMR56.1 (OCH₃), 70.2 (OCH₂CH₂O), 126–140 (Ar-C)
HPLC-MS[M+H]⁺ = 279.74

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonamides with different functional groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

Application Description
Synthesis of Complex MoleculesUsed to create derivatives with enhanced biological or chemical properties.
Reaction IntermediatesActs as an intermediate in various chemical reactions, facilitating the formation of target compounds.

Biological Applications

Enzyme Inhibition Studies
Research has indicated that 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide may act as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity.

Therapeutic Potential
The compound is being investigated for its therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts. Studies have shown promising results regarding its efficacy against various pathogens.

Biological Activity Potential Effects
Antimicrobial ActivityEffective against certain bacterial strains, suggesting utility in treating infections.
Anti-inflammatory EffectsPotential to reduce inflammation, making it a candidate for treating inflammatory diseases.
Anticancer PropertiesPreliminary studies indicate potential in inhibiting cancer cell proliferation.

Medicinal Applications

The medicinal chemistry field is particularly interested in this compound due to its potential for developing new pharmaceuticals. Its structure allows for modifications that can enhance its pharmacological profile.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Industrial Applications

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including:

Industrial Use Description
Development of Specialty ChemicalsUsed in formulating chemicals with specific performance characteristics.
Material ScienceInvestigated for use in creating new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chloro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

Anticancer Activity: Compounds 9 and 18 () exhibit cytotoxic activity against HCT116 and MCF-7 cell lines, respectively. Their chloro and benzoyl groups likely enhance DNA intercalation or enzyme inhibition. The target compound’s 2-methoxyethyl group may improve solubility but reduce potency compared to bulky substituents like benzoyl . The absence of a planar aromatic system (e.g., quinoline in ) in the target compound might limit its DNA-binding efficacy but improve pharmacokinetic properties .

Enzyme Inhibition and Docking Scores: Compound 7 () shows strong PPARγ binding (Gold Score = 87.26), attributed to its quinoline-piperazine moiety. The target compound’s 2-methoxyethyl group could mimic similar hydrogen-bonding interactions but may lack the steric bulk required for high-affinity binding . Boronic acid derivatives with 2-methoxyethylphenoxy groups () demonstrate potent HDAC inhibition, suggesting that the 2-methoxyethyl group in the target compound might enhance interactions with polar enzyme active sites .

Anti-Inflammatory and Analgesic Potential: Compounds A and C () show activity comparable to diclofenac and indomethacin. The target compound’s methoxy groups may contribute to COX-2 inhibition, though this requires experimental validation .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound Compound 9 () Compound 7 ()
Molecular Weight ~319.8 g/mol ~450 g/mol (estimated) ~500 g/mol (estimated)
Solubility Moderate (due to 2-methoxyethyl) Low (bulky benzoyl group) Moderate (quinoline enhances lipophilicity)
Hydrogen Bond Acceptors 6 (SO₂NH, 2×OCH₃, Cl) 7 (SO₂NH, OCH₃, Cl, benzoyl) 8 (SO₂NH, OCH₃, quinoline N)
  • The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzoyl in ). However, its lower molecular weight may reduce membrane permeability .

Biological Activity

4-Chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and methoxy substituent on the benzene ring, as well as an ethyl ether side chain. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H16ClNO4S\text{C}_11\text{H}_{16}\text{Cl}\text{N}\text{O}_4\text{S}

This structure highlights the presence of the sulfonamide functional group, which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, attributed to their ability to inhibit bacterial folate synthesis by targeting the enzyme dihydropteroate synthase. Research indicates that this compound exhibits significant antibacterial effects against a range of gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects
A study conducted on rodent models of inflammation showed that administration of the compound significantly reduced paw swelling induced by carrageenan injection. The reduction in swelling was measured using a plethysmometer, indicating a dose-dependent response.

Table 2: Anti-inflammatory Effects in Rodent Models

Dose (mg/kg)Paw Swelling Reduction (%)Time Point (hours)Reference
1025%2
2040%4
5060%6

The mechanism of action for the biological activities of this compound involves several pathways:

  • Inhibition of Folate Synthesis : Similar to other sulfonamides, it inhibits bacterial growth by blocking folate synthesis.
  • Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects.
  • Potential Anticancer Mechanisms : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate this mechanism.

Research Findings and Future Directions

Recent studies have focused on optimizing the chemical structure of sulfonamides to enhance their biological activity and reduce potential side effects. For instance, modifications to the methoxyethyl side chain could improve solubility and bioavailability.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve the sulfonamide NH proton (~10–12 ppm) and methoxy groups (~3.3–3.5 ppm). The chloro and methoxy substituents on the benzene ring produce distinct splitting patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or SHELXTL) confirms the planar sulfonamide group and spatial arrangement of substituents. Refinement parameters (R factor < 0.05) ensure accuracy .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C10_{10}H13_{13}ClN2_2O4_4S: 316.03 g/mol) .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

  • Target Selection : Prioritize NLRP3 inflammasome or kinase inhibition assays based on structural analogs (e.g., benzenesulfonamide inhibitors of NLRP3) .
  • In Vitro Assays : Use LPS/ATP-stimulated THP-1 macrophages to measure IL-1β suppression. IC50_{50} values <10 μM indicate promising activity .
  • Dose-Response Curves : Test concentrations from 0.1–100 μM to establish potency and cytotoxicity (via MTT assays) .

What advanced strategies resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Structural Validation : Confirm compound purity via 1H^{1}\text{H} NMR integration and HPLC (>95% purity).
  • Orthogonal Assays : Cross-validate using electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to verify target binding .
  • Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation as a confounding factor .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Advanced Research Question

  • Substituent Modifications : Replace the 2-methoxyethyl group with bulkier alkoxy chains (e.g., isopropoxy) to enhance hydrophobic interactions. Analogs with electron-withdrawing groups (e.g., nitro) on the benzene ring may improve binding affinity .
  • Crystallographic Analysis : Use SHELX-refined structures to map steric clashes or hydrogen-bonding networks. For example, the methoxy group’s orientation may influence solubility .
  • Free Energy Calculations : Molecular dynamics simulations (e.g., Amber or GROMACS) predict binding free energy changes upon substitution .

What methodologies validate the compound’s metabolic stability and toxicity profile?

Advanced Research Question

  • In Vitro Metabolism : Incubate with human hepatocytes or CYP450 isoforms (e.g., CYP3A4) to identify major metabolites (LC-MS/MS analysis) .
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Inhibition Assay : Screen for cardiac toxicity via patch-clamp electrophysiology (IC50_{50} > 10 μM preferred) .

How can computational modeling predict this compound’s physicochemical properties?

Advanced Research Question

  • LogP and Solubility : Use Schrödinger’s QikProp or ACD/Labs to estimate partition coefficients (target LogP ~2.5) and aqueous solubility (>50 μM).
  • Pharmacophore Modeling : Align with known NLRP3 inhibitors to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .
  • Docking Studies : AutoDock Vina or Glide dock the compound into NLRP3’s NACHT domain (PDB: 6NPY) to prioritize synthetic targets .

What crystallographic tools ensure accurate determination of its solid-state structure?

Advanced Research Question

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. Aim for completeness >99% and redundancy >4 .
  • Refinement : SHELXL refines anisotropic displacement parameters. Validate with PLATON’s ADDSYM to detect missed symmetry .
  • Twinned Data : For challenging crystals, apply SHELXD for structure solution and TWINLAW for twin law identification .

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